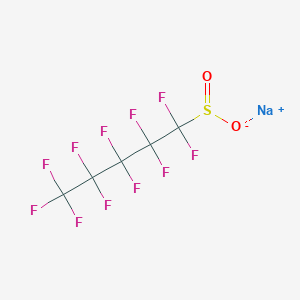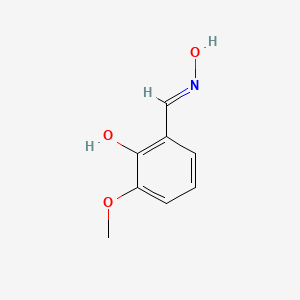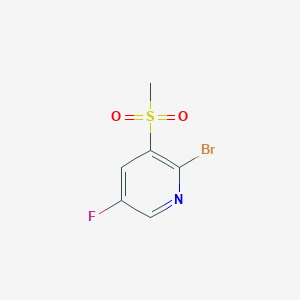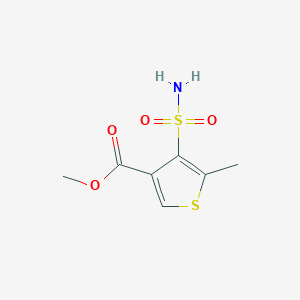![molecular formula C₃₄H₅₈OSi B1145809 tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane CAS No. 104846-62-0](/img/structure/B1145809.png)
tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar silicon-based compounds involves multi-step chemical reactions, including Grignard reactions and hydroxyl-protection reactions. Controlled cationic polymerization followed by end capping with related silanes is a common approach. Such methodologies ensure the synthesis of compounds with desired end-functionalities (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of these silicon-based compounds is characterized using techniques like NMR analysis, which confirms the presence of specific functional groups and the completion of intended reactions. The structure significantly influences the compound's reactivity and interaction with other chemicals (Li et al., 2019).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including thermolysis and dyotropic rearrangement, leading to the formation of products with distinct structural features. Theoretical calculations and experimental findings help in understanding the mechanisms and outcomes of these reactions (Naka et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and viscosity, are determined by the molecular structure. Steric congestion and the presence of specific substituents influence these properties, making them crucial for applications requiring particular physical characteristics (Unno et al., 1996).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, and other reagents, are key for the compound's applications. For instance, the ease of hydrolysis and the ability to undergo crosslinking reactions are significant for materials science applications. The chemical properties are influenced by the molecular structure and the presence of functional groups (Zimmer et al., 2013).
Applications De Recherche Scientifique
One study elaborates on the synthesis and properties of hydroxytelechelic polyisobutylenes, achieved by capping living polyisobutylene chains with a related silane compound, demonstrating its utility in producing polyisobutylene-based polyurethane with enhanced acid resistance (Li et al., 2019). Another investigation delves into the thermal isomerization of silacyclohexenes, providing insights into the behavior of silane compounds under high-temperature conditions and their potential rearrangements (Naka et al., 2008).
Further research introduces new crosslinkable copolymers from propylene and a silane-functionalized monomer, highlighting the controlled composition and subsequent crosslinking capabilities of these materials for industrial applications (Zimmer et al., 2013). Additionally, the study of cis- and trans-1-tert-butyl-4,5-dimethyl-2-phenyl-2-(trimethylsiloxy)-1-(trimethylsilyl)-1-silacyclohex-4-enes offers a detailed look at the synthesis and thermal behavior of specific silane derivatives, contributing to the understanding of their stability and reactivity (Naka et al., 2010).
Orientations Futures
The study of complex silanes and other silicon-containing compounds is an active area of research in chemistry. These compounds have potential applications in areas such as materials science, pharmaceuticals, and chemical synthesis. Future research could involve studying the properties of this specific compound, developing methods for its synthesis, and exploring its potential applications .
Propriétés
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18-/t25-,27+,30-,31+,32-,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUIJWPZSWHEE-IYBFNROZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)


![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

